molecular formula C12H15NO4 B13914188 3-Acetamido-2-hydroxy-4-phenylbutanoic acid

3-Acetamido-2-hydroxy-4-phenylbutanoic acid

Cat. No.: B13914188
M. Wt: 237.25 g/mol
InChI Key: DQZRIAPQRYKDHC-UHFFFAOYSA-N
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Description

Threo-(3-Acetyl)-(2RS)-AHPA is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a threo-configuration, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of threo-(3-Acetyl)-(2RS)-AHPA typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of threo-(3-Acetyl)-(2RS)-AHPA can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as cellulose sulfonic acid, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Threo-(3-Acetyl)-(2RS)-AHPA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the acetyl group to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Threo-(3-Carboxyl)-(2RS)-AHPA.

    Reduction: Threo-(3-Hydroxy)-(2RS)-AHPA.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Threo-(3-Acetyl)-(2RS)-AHPA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of threo-(3-Acetyl)-(2RS)-AHPA involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing the active threo-(2RS)-AHPA moiety. This moiety can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Threo-(3-Acetyl)-(2RS)-AHPA is unique due to its specific threo-configuration and the presence of an acetyl group, which imparts distinct chemical and biological properties. Unlike IAA, which is primarily a plant hormone, threo-(3-Acetyl)-(2RS)-AHPA has broader applications in various scientific fields .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-acetamido-2-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)13-10(11(15)12(16)17)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7H2,1H3,(H,13,14)(H,16,17)

InChI Key

DQZRIAPQRYKDHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O

Origin of Product

United States

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